Ferric-EDTA

Catalog No.
S579129
CAS No.
17099-81-9
M.F
C10H13FeN2O8
M. Wt
345.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric-EDTA

CAS Number

17099-81-9

Product Name

Ferric-EDTA

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)

Molecular Formula

C10H13FeN2O8

Molecular Weight

345.06 g/mol

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3

InChI Key

UOMQUZPKALKDCA-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

Synonyms

ammonium ferric edetate, EDTA Fe(III), EDTA ferric ammonium, Fe(III)-EDTA, Fe(III)-edta complex (1:1), Fe(III)-EDTA, ammonium salt, Fe(III)-EDTA, potassium salt, Fe(III)-EDTA, sodium salt, Fe(III)-EDTA, sodium salt, trihydrate, ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen, ferric EDTA, ferric sodium edetate, ferric-edta, hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III), iron(III) EDTA, Irostrene, monoferric edetate, NaFeEDTA, sodium feredetate, sodium iron EDTA, Sytron

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

The exact mass of the compound Ferric-EDTA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric-EDTA (CAS 17099-81-9) is a water-soluble hexadentate aminopolycarboxylate coordination complex procured for industrial and agricultural applications. Exhibiting an aqueous solubility of up to 90 g/L, it sequesters ferric ions (Fe3+), preventing their premature precipitation [1]. In procurement contexts, Ferric-EDTA is valued as a circumneutral catalyst for Advanced Oxidation Processes (AOPs), a complexing agent for flue gas denitrification, and a bioavailable micronutrient for correcting plant chlorosis in mildly acidic to neutral environments[2]. By maintaining iron in a soluble, reactive state across a broader pH range than simple inorganic salts, it serves as a process enabler in systems where extreme pH adjustment is economically or technically prohibitive.

Research Fit

1
WHO-recommended iron fortificant for high-phytate staple flours
Wheat, maize, and whole-grain food matrices
2
Chelate-stabilized Fe(III) resists phytate inhibition in gut lumen
Maintains absorption where simple salts fail
3
Water-soluble, sensorially neutral in liquid and semi-solid vehicles
Suitable for condiments, sauces, and weaning foods

Substituting Ferric-EDTA with generic, unchelated iron salts such as Ferrous Sulfate (FeSO4) routinely fails due to severe pH-dependent precipitation. In water treatment and Fenton oxidation, unchelated iron precipitates as inactive ferric hydroxide (Fe(OH)3) at pH levels above 3.5, halting catalytic function and generating large volumes of iron sludge [1]. In agricultural fertigation, FeSO4 loses bioavailability at pH > 6.0, leading to persistent crop chlorosis. Conversely, over-specifying to alternative chelates like Fe-EDDHA for mildly acidic or neutral systems (pH 4.0–6.5) inflates procurement costs without delivering proportional performance gains, as Ferric-EDTA maintains near-complete complexation and target bioavailability within this standard operational window [2].

Substitution Risk

Ferrous sulfate
Rapid oxidation and sensory degradation in whole-grain flours; near-zero absorption in high-phytate matrices
Direct replacement may lead to rancidity and negligible iron uptake
Ferrous fumarate / electrolytic iron
Lower reactivity reduces sensory issues but also limits bioavailability; inferior to NaFeEDTA in phytate-rich vehicles
May not meet target iron delivery without higher fortification levels
Ferric ammonium citrate / ferric pyrophosphate
Water-soluble but vulnerable to phytate binding; reported lower absorption in cereal and rice matrices
Absorption advantage of NaFeEDTA observed across multiple food vehicles

Extension of Fenton Catalysis to Circumneutral pH

In conventional Fenton processes, unchelated iron strictly requires a highly acidic environment (pH 2.8–3.5) to function. Utilizing Ferric-EDTA in a Chelate-Assisted Fenton Process (CAFP) extends the operational window to circumneutral pH (5.5–7.5). Quantitative studies demonstrate that the Fe/EDTA/H2O2 system achieves over 95% phenol conversion at circumneutral pH, whereas the identical system lacking the EDTA chelate yields less than 10% conversion due to iron precipitation[1].

Evidence DimensionPhenol degradation efficiency at circumneutral pH
Target Compound Data>95% conversion (Ferric-EDTA system)
Comparator Or Baseline<10% conversion (Unchelated Iron baseline)
Quantified Difference>85% absolute increase in degradation efficiency
ConditionsCircumneutral pH (5.5–7.5), H2O2 oxidant, aqueous phenol effluent

Eliminates the requirement for acid/base dosing for pre-acidification and post-neutralization, reducing chemical consumption and sludge disposal costs in wastewater treatment facilities.

Iron absorption in cereals
Head-to-head
1.9–3.9× higher fractional absorption vs. FeSO4 in high-extraction wheat bread rolls and infant cereals
Supports high-phytate matrix absorption context
Human study; radiolabeled iron; baseline FeSO4 absorption only 1.0%

Enhanced Chlorophyll Recovery and Bioavailability in Mildly Acidic Media

When applied to correct iron deficiency in soils and soilless media up to pH 6.5, Ferric-EDTA quantitatively outperforms non-chelated iron sources. Field and pot experiments indicate that targeted application of Ferric-EDTA increases plant chlorophyll content by approximately 71% compared to untreated baselines or those treated with Ferrous Sulfate (FeSO4), which rapidly oxidizes and precipitates out of solution [1]. Furthermore, Ferric-EDTA maintains 50% iron binding up to pH 6.8, ensuring sustained root uptake where unchelated salts fail [2].

Evidence DimensionChlorophyll content increase (indicator of iron bioavailability)
Target Compound Data~71% increase in chlorophyll content
Comparator Or BaselineFeSO4 (precipitates, leading to recurrent chlorosis)
Quantified Difference71% higher chlorophyll retention compared to unchelated baseline
ConditionsMildly acidic to neutral soil/media (pH up to 6.5), equivalent iron dosing

Provides a cost-effective, reliable iron source for standard hydroponic and fertigation systems, preventing crop yield losses without the premium expense of Fe-EDDHA.

In vitro dialyzability in corn masa
Head-to-head
Significantly higher dialyzability (p < 0.05) than FeSO4, ferrous bisglycinate, ferrous fumarate, and ferric salts
Unique phytate-resistant behavior in lime-treated corn matrix
In vitro digestion-dialysis model; NaFeEDTA the only compound with elevated availability

High-Efficiency Nitric Oxide Complexation in Wet Scrubbing

In simultaneous flue gas desulfurization and denitrification systems, Ferric-EDTA (reduced to Fe(II)EDTA in situ) acts as a liquid absorbent for insoluble nitric oxide (NO). The chelate binds NO to form a stable Fe(II)EDTA-NO complex, achieving NO removal efficiencies exceeding 92% under continuous moving-bed biofilm reactor conditions with influent loads of 0.48 kg NO/m3/d [1]. Standard alkaline scrubbers without the chelate cannot capture NO effectively due to its low water solubility.

Evidence DimensionNitric Oxide (NO) removal efficiency from flue gas
Target Compound Data>92% NO removal efficiency
Comparator Or BaselineStandard wet alkaline scrubbers (negligible NO capture)
Quantified Difference>90% absolute increase in NO capture via complexation
ConditionsAnaerobic moving-bed biofilm reactor, influent load of 0.48 kg NO/m3/d

Allows industrial facilities to integrate NOx and SOx removal into a single wet scrubber system, reducing infrastructure footprint and operational complexity.

Hemoglobin improvement (meta-analysis)
Head-to-head
Weighted mean Hb difference +7.01 g/L (95% CI 3.57–10.45) vs. FeSO4; anemia prevalence reduced by 26% (P = 0.004)
Reported endpoint advantage in iron status improvement
Controlled trials; fortified foods and supplements
Hepcidin response
Head-to-head
NaFeEDTA avoided ~60% median serum hepcidin spike observed with FeSO4 + ascorbic acid (P < 0.05)
Suggests more gradual iron delivery without transient hepcidin elevation
Crossover study; 6 mg iron with maize porridge; n=16 healthy women
Bioavailability in rice complementary food
Head-to-head
Mean absorption 10.3% (±1.9 SE) for FeSO4 + NaFeEDTA vs. 5.8% (±1.9 SE) for ferric ammonium citrate
Supports blended fortificant strategy in pediatric matrices
Thai children 8–24 months; quick-cooking rice test meal
Efficacy at lower fortification levels
Head-to-head
Greater Hb and body iron store increase with 20 mg Fe/kg as NaFeEDTA than with 30 mg FeSO4 or 60 mg electrolytic iron per kg flour
Reported superior hematological outcome at lower fortificant input
6-month RCT; anemic students; wheat flour vehicle

Chelate-Assisted Fenton (CAFP) for Industrial Wastewater

Directly leveraging its ability to prevent iron precipitation at pH 5.5–7.5, Ferric-EDTA is an effective catalyst precursor for treating high-strength organic effluents, such as landfill leachate and phenol-rich chemical manufacturing wastewater. It allows facilities to bypass the costly acidification and neutralization steps required by conventional FeSO4-based Fenton processes [1].

Hydroponic and Greenhouse Fertigation (pH < 6.5)

Based on its quantified bioavailability compared to unchelated iron, Ferric-EDTA is a standard, cost-effective choice for supplying micronutrient iron in controlled hydroponic nutrient solutions and soilless media maintained below pH 6.5. It prevents chlorosis reliably without necessitating the higher procurement costs associated with Fe-EDDHA [2].

Integrated BioDeNOx Wet Scrubbing Systems

Ferric-EDTA is utilized as a liquid absorbent in power plant and coking industry flue gas treatment. By forming Fe(II)EDTA-NO complexes, it enables the simultaneous capture of SO2 and NO in a single scrubbing unit, which can then be regenerated via downstream biological reduction [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-phytate flour fortification
Phytate-resistant chelate; WHO-endorsed for wheat/maize flour
Absorption ratio vs. FeSO4 in target flour matrix; hematological endpoint improvement
Liquid condiment fortification
Sensory stability; no precipitation or metallic taste in soy/fish sauce
Iron recovery and organoleptic panel in final product; matrix compatibility
Corn masa and weaning foods
High dialyzability in lime-treated corn; only fortificant with significant in vitro advantage
Dialyzability assay; phytate content of local masa flour; zinc interaction
Blended fortificants for complementary foods
Synergistic mixture with FeSO4 for optimized sensory and bioavailability profile
Fractional absorption in target age group; stability of blended premix

Related CAS

15275-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Iron Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

17099-81-9

General Manufacturing Information

Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-: INACTIVE

Explore Compound Types